Cas no 1339694-88-0 (1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)

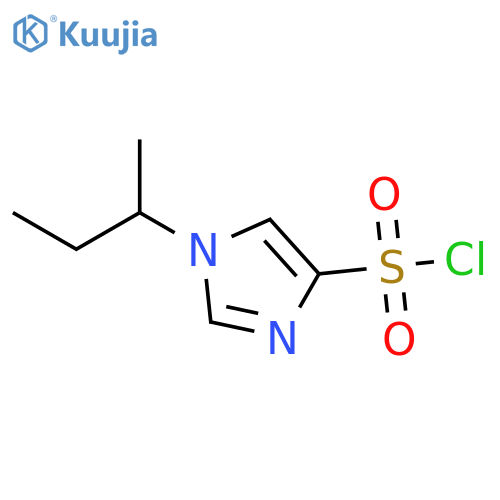

1339694-88-0 structure

商品名:1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride

- 1H-Imidazole-4-sulfonyl chloride, 1-(1-methylpropyl)-

-

- インチ: 1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3

- InChIKey: ASFFQUTUDZAARR-UHFFFAOYSA-N

- ほほえんだ: C1N(C(C)CC)C=C(S(Cl)(=O)=O)N=1

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-108452-0.05g |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 0.05g |

$202.0 | 2023-10-27 | |

| Chemenu | CM416110-250mg |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95%+ | 250mg |

$*** | 2023-03-28 | |

| A2B Chem LLC | AV46098-1g |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 1g |

$952.00 | 2024-04-20 | |

| Aaron | AR01A0SE-500mg |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 500mg |

$959.00 | 2025-02-08 | |

| A2B Chem LLC | AV46098-2.5g |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 2.5g |

$1832.00 | 2024-04-20 | |

| 1PlusChem | 1P01A0K2-500mg |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 500mg |

$895.00 | 2025-03-04 | |

| 1PlusChem | 1P01A0K2-5g |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 5g |

$3183.00 | 2023-12-22 | |

| Aaron | AR01A0SE-2.5g |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 2.5g |

$2373.00 | 2023-12-16 | |

| A2B Chem LLC | AV46098-50mg |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 50mg |

$248.00 | 2024-04-20 | |

| A2B Chem LLC | AV46098-100mg |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |

1339694-88-0 | 95% | 100mg |

$352.00 | 2024-04-20 |

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1339694-88-0 (1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride) 関連製品

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量